Cas no 60979-05-7 (2-(pentafluoroethyl)aniline)

2-(Pentafluoroethyl)aniline is a fluorinated aromatic amine characterized by the presence of a pentafluoroethyl group (–C₂F₅) attached to the benzene ring. This structural feature imparts enhanced electron-withdrawing properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The compound’s high fluorine content contributes to improved thermal stability, chemical resistance, and lipophilicity, which are advantageous in applications requiring robust performance under demanding conditions. Its reactivity as an aniline derivative allows for further functionalization, enabling the development of complex fluorinated compounds. The product is typically handled under controlled conditions due to its potential sensitivity to moisture and light.
2-(pentafluoroethyl)aniline structure
2-(pentafluoroethyl)aniline structure
Product Name:2-(pentafluoroethyl)aniline
CAS No:60979-05-7
MF:C8H6F5N
MW:211.131959438324
MDL:MFCD24646210
CID:3168167
PubChem ID:10822376
Update Time:2025-05-28

2-(pentafluoroethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-(pentafluoroethyl)aniline
    • JPKZRAFDDPJCJT-UHFFFAOYSA-N
    • 2-(1,1,2,2,2-pentafluoroethyl)aniline
    • Benzenamine, 2-(pentafluoroethyl)-
    • SCHEMBL3871150
    • EN300-25111713
    • 60979-05-7
    • MDL: MFCD24646210
    • Inchi: 1S/C8H6F5N/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h1-4H,14H2
    • InChI Key: JPKZRAFDDPJCJT-UHFFFAOYSA-N
    • SMILES: FC(C(F)(F)F)(C1C=CC=CC=1N)F

Computed Properties

  • Exact Mass: 211.04204001Da
  • Monoisotopic Mass: 211.04204001Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26Ų

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Additional information on 2-(pentafluoroethyl)aniline

Comprehensive Guide to 2-(Pentafluoroethyl)aniline (CAS No. 60979-05-7): Properties, Applications, and Industry Insights

2-(Pentafluoroethyl)aniline (CAS No. 60979-05-7) is a fluorinated aromatic amine with significant relevance in advanced chemical synthesis and material science. This compound, characterized by its pentafluoroethyl substituent, exhibits unique physicochemical properties that make it invaluable in pharmaceuticals, agrochemicals, and specialty materials. Its molecular structure combines the reactivity of an aniline group with the electron-withdrawing effects of fluorine, enabling diverse applications in high-performance industries.

The growing demand for fluorinated compounds in modern chemistry has positioned 2-(pentafluoroethyl)aniline as a key intermediate. Researchers and manufacturers frequently search for terms like "synthesis of 2-(pentafluoroethyl)aniline", "CAS 60979-05-7 applications", and "fluorinated aniline derivatives", reflecting its industrial importance. This guide explores its properties, synthesis routes, and cutting-edge uses while addressing common queries from scientific and commercial perspectives.

From a structural standpoint, 2-(pentafluoroethyl)aniline features a benzene ring substituted with both an amino group (–NH2) and a pentafluoroethyl moiety (–C2F5). This combination imparts exceptional stability and reactivity, making it suitable for cross-coupling reactions and heterocyclic compound synthesis. Its lipophilicity and metabolic resistance are particularly valued in drug development, where fluorine incorporation enhances bioavailability.

Recent advancements in green chemistry have spurred interest in eco-friendly synthesis methods for CAS 60979-05-7. Industry professionals increasingly seek "sustainable fluorination techniques" and "catalytic approaches to pentafluoroethyl derivatives", aligning with global sustainability goals. Innovations in electrochemical fluorination and flow chemistry are reshaping production paradigms for this compound.

In material science, 2-(pentafluoroethyl)aniline serves as a precursor for high-performance polymers and liquid crystal materials. Its ability to modify surface energies and thermal stability makes it crucial for OLED technologies and advanced coatings. Searches for "fluorinated anilines in electronics" and "C2F5-aniline derivatives for materials" highlight these emerging applications.

Quality control and analytical characterization of 60979-05-7 remain critical topics, with frequent queries about "HPLC methods for pentafluoroethyl compounds" and "NMR spectra interpretation". Modern techniques like LC-MS and 19F-NMR provide robust solutions for purity assessment, ensuring compliance with pharmaceutical and industrial standards.

The compound's role in medicinal chemistry continues to expand, particularly in kinase inhibitor development and PET tracer design. Pharmaceutical researchers often investigate "bioisosteric replacement with C2F5 groups" and "fluorine in drug design", underscoring the strategic value of 2-(pentafluoroethyl)aniline in drug discovery pipelines.

Regulatory aspects and REACH compliance for fluorinated aromatic amines generate substantial discussion within the chemical community. While 60979-05-7 maintains broad utility, proper handling protocols and environmental impact assessments remain essential considerations for industrial users.

Future research directions likely include computational modeling of pentafluoroethyl-aniline interactions and development of novel synthetic methodologies. The compound's versatility ensures its continued importance across multiple scientific disciplines, from catalysis to materials engineering.

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